Cas no 2246802-17-3 (tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]azetidine-1-carboxylate)
![tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]azetidine-1-carboxylate structure](https://www.kuujia.com/scimg/cas/2246802-17-3x500.png)
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate
- tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]azetidine-1-carboxylate
- 2246802-17-3
- MFCD31380980
- CS-0310260
- TERT-BUTYL 3-((4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)METHYLENE)AZETIDINE-1-CARBOXYLATE
- Tert-butyl3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]azetidine-1-carboxylate
- tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate
- PS-19647
- 1-Boc-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]azetidine
- tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2- yl)methylene)azetidine-1-carboxylate
- Z2327672816
- 1-Azetidinecarboxylic acid, 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]-, 1,1-dimethylethyl ester
- EN300-697298
- AT27585
- tert-Butyl3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate
- AKOS037621755
-
- MDL: MFCD31380980
- Inchi: 1S/C15H26BNO4/c1-13(2,3)19-12(18)17-9-11(10-17)8-16-20-14(4,5)15(6,7)21-16/h8H,9-10H2,1-7H3
- InChI Key: GWNZSYWYUFJXLE-UHFFFAOYSA-N
- SMILES: O1B(/C=C2\CN(C(=O)OC(C)(C)C)C\2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 295.1954885g/mol
- Monoisotopic Mass: 295.1954885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 441
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]azetidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-697298-2.5g |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate |
2246802-17-3 | 95.0% | 2.5g |
$801.0 | 2025-03-12 | |
Enamine | EN300-697298-1.0g |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate |
2246802-17-3 | 95.0% | 1.0g |
$430.0 | 2025-03-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0425-5G |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]azetidine-1-carboxylate |
2246802-17-3 | 97% | 5g |
¥ 13,266.00 | 2023-04-03 | |
eNovation Chemicals LLC | Y1102143-100mg |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]azetidine-1-carboxylate |
2246802-17-3 | 97% | 100mg |
$180 | 2024-07-21 | |
Enamine | EN300-697298-2500mg |
tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate |
2246802-17-3 | 95.0% | 2500mg |
$1245.0 | 2022-02-28 | |
Enamine | EN300-697298-100mg |
tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate |
2246802-17-3 | 95.0% | 100mg |
$219.0 | 2022-02-28 | |
Enamine | EN300-697298-0.25g |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate |
2246802-17-3 | 95.0% | 0.25g |
$213.0 | 2025-03-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0425-500MG |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]azetidine-1-carboxylate |
2246802-17-3 | 97% | 500MG |
¥ 2,950.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0425-250MG |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]azetidine-1-carboxylate |
2246802-17-3 | 97% | 250MG |
¥ 1,768.00 | 2023-04-03 | |
eNovation Chemicals LLC | Y1102143-250MG |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]azetidine-1-carboxylate |
2246802-17-3 | 97% | 250mg |
$290 | 2024-07-21 |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]azetidine-1-carboxylate Related Literature
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Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
Additional information on tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]azetidine-1-carboxylate
Recent Advances in the Application of tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]azetidine-1-carboxylate (CAS: 2246802-17-3) in Chemical Biology and Drug Discovery
The compound tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]azetidine-1-carboxylate (CAS: 2246802-17-3) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the field of targeted drug discovery and chemical biology. This boronic ester derivative, characterized by its azetidine scaffold and pinacol boronate moiety, has demonstrated significant utility in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex molecular architectures for pharmaceutical applications.
Recent studies have highlighted the unique reactivity profile of this compound, particularly its role in facilitating the synthesis of boron-containing heterocycles. The presence of both the azetidine ring and the boronate ester group in this molecule provides a versatile platform for further chemical modifications, making it particularly valuable for the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies. Several research groups have successfully employed this intermediate in the synthesis of kinase inhibitors and other small molecule therapeutics.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 2246802-17-3 as a crucial building block for the development of novel Bruton's tyrosine kinase (BTK) inhibitors. The boronate functionality allowed for efficient diversification of the azetidine core, leading to compounds with improved pharmacokinetic properties and target selectivity. This work demonstrated the compound's potential in addressing current challenges in covalent inhibitor design, particularly in achieving reversible binding while maintaining high potency.
The stability and handling characteristics of tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]azetidine-1-carboxylate have also been subjects of recent investigation. Advanced analytical techniques, including NMR spectroscopy and X-ray crystallography, have provided detailed structural insights that are informing better synthetic strategies. These studies have revealed that proper storage conditions (typically under inert atmosphere at low temperatures) are crucial for maintaining the compound's reactivity in subsequent transformations.
Emerging applications in radiopharmaceutical development have further expanded the utility of this boronate ester. Its ability to participate in rapid 18F-fluorination reactions makes it particularly attractive for positron emission tomography (PET) tracer development. Recent preclinical studies have demonstrated successful incorporation of derivatives of 2246802-17-3 into imaging agents for neurological targets, showcasing its potential in diagnostic applications.
As the field of chemical biology continues to evolve, the unique properties of tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]azetidine-1-carboxylate position it as a valuable tool for medicinal chemists. Future research directions likely include exploration of its use in DNA-encoded library synthesis and further optimization of its reactivity for continuous flow chemistry applications. The compound's versatility suggests it will remain an important building block in drug discovery pipelines for the foreseeable future.
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